1,3,3-Trimethylazetidine-2-carboxylic acid
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Overview
Description
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid: is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2,2-dimethylpropanal and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through various methods, including
Functional Group Transformation:
Industrial Production Methods
In an industrial setting, the production of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted azetidines depending on the reagents used.
Scientific Research Applications
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1,3,3-trimethylazetidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S)-1,3,3-trimethylazetidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
Structural Features: The presence of the carboxylic acid group in (2S)-1,3,3-trimethylazetidine-2-carboxylic acid imparts unique chemical reactivity and potential biological activity.
Applications: Its specific structure makes it suitable for applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,3,3-trimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
HXNVUABYXPERHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C(=O)O)C)C |
Origin of Product |
United States |
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